Methyl 2-chloro-4-(3-hydroxypyridin-2-yl)benzoate
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Overview
Description
Methyl 2-chloro-4-(3-hydroxypyridin-2-yl)benzoate is a chemical compound known for its unique structure and properties It is composed of a benzoate group substituted with a chlorine atom and a hydroxypyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(3-hydroxypyridin-2-yl)benzoate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial for scaling up the synthesis while maintaining product purity and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(3-hydroxypyridin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypyridinyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 2-chloro-4-(3-hydroxypyridin-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(3-hydroxypyridin-2-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxypyridinyl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-4-(5-hydroxypyridin-2-yl)benzoate: Similar structure but with the hydroxypyridinyl group in a different position.
Methyl 2-chloro-4-(3-hydroxypyridin-2-yl)benzoate: Another isomer with slight structural variations.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the hydroxypyridinyl group plays a crucial role in its interaction with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 2-chloro-4-(3-hydroxypyridin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)9-5-4-8(7-10(9)14)12-11(16)3-2-6-15-12/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNWELKYRPXHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=CC=N2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683185 |
Source
|
Record name | Methyl 2-chloro-4-(3-hydroxypyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-84-1 |
Source
|
Record name | Methyl 2-chloro-4-(3-hydroxypyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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